molecular formula C22H23N3O5S B3600074 N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

Cat. No.: B3600074
M. Wt: 441.5 g/mol
InChI Key: KNGLOSBSDKNEBF-UHFFFAOYSA-N
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Description

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group and an isoindolyl-acetamide moiety. It has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves multiple steps, including hydrogenation, cyclization, acetylation, and condensation. One of the methods involves the hydrogenation of a precursor in acetone, followed by cyclization and acetylation. The final condensation step is carried out in a mixture of methyl isobutyl ketone (MIBK) and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process often includes the use of specific solvents and catalysts to facilitate the reactions. The industrial methods aim to reduce reaction times and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterase 4 (PDE4), which plays a role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound can modulate the production of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Apremilast: A well-known PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.

    Roflumilast: Another PDE4 inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).

Uniqueness

N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexylsulfamoyl group and isoindolyl-acetamide moiety contribute to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c26-20(14-25-21(27)18-8-4-5-9-19(18)22(25)28)23-15-10-12-17(13-11-15)31(29,30)24-16-6-2-1-3-7-16/h4-5,8-13,16,24H,1-3,6-7,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGLOSBSDKNEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Reactant of Route 6
N-[4-(CYCLOHEXYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

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